1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of CH-170 typically involves the following steps:
Dehydrohalogenation of Alkyl Halides: Treatment of alkyl halides (such as chloromethane or bromomethane) with strong bases (e.g., sodium amide) leads to the formation of CH-170.
Decomposition of Metal Carbides: Certain metal carbides (e.g., tungsten carbide) can release CH-170 upon decomposition.
Laser Ablation of Graphite: High-energy laser pulses directed at graphite can generate CH-170.
Industrial Production Methods: CH-170 is not produced industrially on a large scale due to its high reactivity and instability
Chemical Reactions Analysis
Reactivity: CH-170 readily participates in various reactions:
Oxidation: It reacts with oxygen to form carbon dioxide (CO₂).
Reduction: Reduction of CH-170 can yield hydrocarbons or other functionalized carbynes.
Substitution: Substituents can replace the hydrogen atom in CH-170, leading to diverse derivatives.
Base-Mediated Deprotonation: Strong bases like sodium amide (NaNH₂) facilitate deprotonation of alkyl halides.
High-Temperature Conditions: Laser ablation or metal carbide decomposition occurs at elevated temperatures.
Scientific Research Applications
CH-170’s applications span multiple fields:
Chemistry: It serves as a model compound for studying carbynes and reactive intermediates.
Biology: Researchers explore its interactions with biomolecules and potential biological activities.
Medicine: CH-170 derivatives may have therapeutic applications.
Industry: Its unique properties may find use in materials science and catalysis.
Mechanism of Action
The exact mechanism by which CH-170 exerts its effects depends on its specific interactions with other molecules. It can act as a radical or participate in chemical reactions due to its unpaired electron.
Comparison with Similar Compounds
CH-170’s uniqueness lies in its simplicity—a single carbon-hydrogen bond. Similar compounds include alkynes (triple-bonded carbon-carbon compounds) and other carbynes.
Properties
CAS No. |
88338-63-0 |
---|---|
Molecular Formula |
C11H12N6O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H12N6O3/c1-6-13-7(14-20-6)4-17-5-12-9-8(17)10(18)16(3)11(19)15(9)2/h5H,4H2,1-3H3 |
InChI Key |
JBXSBZBZASARMY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Key on ui other cas no. |
88338-63-0 |
Synonyms |
3-(theophyllin-7-ylmethyl)-5-methyl-1,2,4-oxadiazole CHINOIN 170 CHINOIN-170 |
Origin of Product |
United States |
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